5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole
Overview
Description
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole: is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole are blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when blood vessels are injured .
Mode of Action
The compound acts as both selective and dual inhibitors of factors Xa and XIa . By inhibiting these factors, the compound can suppress thrombosis (the formation of blood clots within a blood vessel), thereby preventing cardiovascular diseases caused by blood coagulation system disorders .
Biochemical Pathways
The inhibition of factors Xa and XIa affects the blood coagulation cascade, a biochemical pathway that leads to the formation of a clot. By inhibiting these factors, the compound can disrupt this pathway and prevent the formation of harmful clots .
Result of Action
The primary result of the compound’s action is the prevention of thrombosis. By inhibiting factors Xa and XIa, the compound can prevent the formation of blood clots, reducing the risk of cardiovascular diseases caused by blood coagulation system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Step Cyclization from Diols: A facile synthesis method involves the one-step cyclization of diols to form 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole.
Condensation Reactions: The condensation of hydrazine or arylhydrazine with α,β-unsaturated ketone systems of 4-arylylidenethiazolidin-5-one derivatives, followed by dehydration and dehydrogenation of the cycloadduct.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Pharmacological Research: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Industry:
Material Science:
Comparison with Similar Compounds
Pyrazolo[3,4-d]thiazole: Another fused heterocyclic compound with similar structural features.
Pyrrolo[3,2,1-ij]quinoline: A related compound with a different fused ring system.
Uniqueness:
Structural Features: The unique fusion of pyrrole and thiazole rings in 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole provides distinct electronic and steric properties.
Biological Activity: Its specific biological activities and potential pharmacological applications set it apart from other similar compounds.
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-5(2-6-1)8-3-7-4/h3,6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBHXVTULFEOTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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